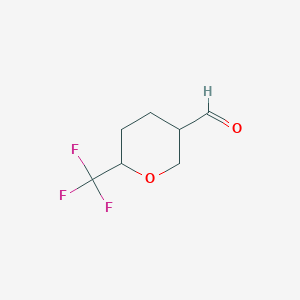

6-(Trifluoromethyl)oxane-3-carbaldehyde

Description

Significance of Trifluoromethylated Organic Scaffolds in Modern Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in the design of modern chemical compounds, particularly in the pharmaceutical and agrochemical industries. mdpi.comnih.gov The CF₃ group possesses a unique combination of properties that can dramatically alter a molecule's characteristics. nih.gov Its strong electron-withdrawing nature and high electronegativity can influence a molecule's reactivity, binding affinity to biological targets, and metabolic stability. mdpi.comnih.gov

The introduction of fluorine atoms can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes—a critical factor for the bioavailability of drugs. nih.govresearchgate.net It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, underscoring the impact of this element in drug design. nih.govnih.gov The CF₃ group, being more stable and often bulkier than a methyl group, can also serve to block metabolic pathways that would otherwise deactivate a drug molecule, thereby prolonging its therapeutic effect. mdpi.com

The Oxane Ring System as a Versatile Heterocyclic Motif

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered saturated heterocycle containing one oxygen atom. drugbank.com This structural motif is prevalent in many natural products and has become increasingly popular in medicinal chemistry. acs.orgnih.gov Unlike its aromatic counterpart, pyridine, the oxane ring is non-planar and three-dimensional, a feature that is increasingly sought after in drug discovery to access more complex and specific interactions with biological targets. nih.gov

The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to proteins and enzymes. nih.gov Furthermore, replacing certain groups, like a gem-dimethyl or carbonyl group, with a saturated ring like oxane or the related oxetane (B1205548) can improve a compound's physicochemical properties, such as solubility and metabolic profile, without significantly increasing its lipophilicity. nih.govacs.org

The Carbaldehyde Functional Group: A Key Synthetic Handle

The carbaldehyde group (-CHO), an aldehyde attached to a ring system, is one of the most versatile functional groups in organic synthesis. fsu.eduncert.nic.in It serves as a crucial "synthetic handle," allowing chemists to build more complex molecules through a wide array of chemical reactions. wikipedia.org

Aldehydes are highly reactive and can readily undergo nucleophilic addition reactions, which form the basis for creating new carbon-carbon and carbon-heteroatom bonds. ncert.nic.inwikipedia.org Common transformations of the aldehyde group include:

Oxidation to form a carboxylic acid (-COOH). wikipedia.org

Reduction to form a primary alcohol (-CH₂OH). wikipedia.org

Reductive amination to form amines.

Wittig and related olefination reactions to form alkenes.

Aldol (B89426) and similar condensation reactions to build larger carbon skeletons.

This reactivity makes compounds like 6-(Trifluoromethyl)oxane-3-carbaldehyde valuable intermediates, providing a gateway for chemists to attach a wide variety of other molecular fragments and build libraries of new compounds for screening and development. chemistrytalk.orglibretexts.org

Interdisciplinary Relevance of Fluorinated Heterocycles

The combination of fluorine atoms and heterocyclic rings creates a class of compounds known as fluorinated heterocycles, which have found broad applications across multiple scientific disciplines. researchgate.netresearchgate.net In medicine, these compounds are integral to numerous approved drugs, including antivirals, anti-inflammatories, and antibiotics. nih.govnumberanalytics.com The presence of fluorine can enhance drug efficacy and pharmacokinetic properties. researchgate.net

In the field of agrochemicals, fluorinated heterocycles are used in a significant number of modern pesticides and herbicides due to their enhanced biological activity and stability. mdpi.comnih.gov Furthermore, in materials science, the unique electronic properties conferred by fluorine make these compounds useful in the development of advanced materials such as liquid crystals, polymers for organic light-emitting diodes (OLEDs), and other electronic devices. researchgate.netnumberanalytics.com The study of molecules like this compound is driven by the potential to discover new applications in these diverse and technologically important fields. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)oxane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCJSCHDVLXLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Trifluoromethyl Oxane 3 Carbaldehyde and Analogous Structures

Strategies for Oxane Ring Construction

Cyclization Methodologies for Saturated Oxygen Heterocycles

The creation of saturated oxygen heterocycles, including the oxane ring system, can be achieved through several reliable synthetic routes. These methods often involve the intramolecular cyclization of a linear precursor bearing a hydroxyl group and a reactive functional group.

One prevalent strategy is the intramolecular Williamson ether synthesis , where an alkoxide nucleophilically attacks an alkyl halide within the same molecule. This venerable reaction remains a cornerstone of heterocyclic synthesis due to its simplicity and predictability.

Another powerful approach is the intramolecular hydroalkoxylation of alkenes . This reaction involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule to form the cyclic ether. Catalytic systems, often based on transition metals like cobalt, have been developed to facilitate this transformation under mild conditions, offering excellent functional group tolerance. acs.org For instance, the use of a Co(salen) complex in the presence of an N-fluoropyridinium salt and a disiloxane (B77578) reagent has proven effective for the synthesis of five- and six-membered oxygen heterocycles. acs.org

Oxidative cyclizations also provide a viable route. For example, the electrochemical sulfonylative cycloetherification of unsaturated alcohols offers a metal- and oxidant-free method for constructing saturated oxygen heterocycles of various ring sizes. acs.org This method proceeds through a radical addition followed by an intramolecular nucleophilic attack by the oxygen atom. acs.org

Furthermore, dearomatization strategies have emerged as a sophisticated method for the synthesis of saturated heterocycles from readily available aromatic precursors. ethz.ch

The choice of cyclization strategy often depends on the available starting materials, the desired substitution pattern on the oxane ring, and the required stereochemical control.

Stereoselective Formation of Oxane Ring Systems

Controlling the stereochemistry during the formation of the oxane ring is critical, as the biological activity of the final molecule often depends on its three-dimensional structure. Several methods have been developed to achieve high levels of stereoselectivity.

Substrate-controlled cyclizations rely on the inherent stereochemistry of the starting material to direct the formation of a specific diastereomer. Chiral pool synthesis, starting from enantiomerically pure natural products like carbohydrates or amino acids, is a common approach.

Reagent-controlled cyclizations utilize chiral reagents or catalysts to induce stereoselectivity. For example, asymmetric intramolecular hydroalkoxylation can be achieved using chiral catalyst systems. The stereochemical outcome of reactions involving oxocarbenium ions, which are key intermediates in many glycosylation and cyclization reactions, is often dictated by stereoelectronic effects. nih.govnih.gov Computational studies, such as those using density functional theory (DFT), have been employed to understand and predict the stereoselectivity in reactions of six-membered ring oxocarbenium ions. nih.gov

Aldol (B89426) reactions followed by cyclization are a powerful tool for constructing substituted oxanes with multiple stereocenters. The development of stereoselective aldol reactions, including those using boron enolates, allows for precise control over the relative and absolute stereochemistry of the resulting diol precursor, which can then be cyclized to the desired oxane. youtube.com Retrosynthetic analysis often identifies key bond disconnections that lead back to simpler, achiral or stereochemically defined precursors that can be assembled using these powerful stereoselective methods. youtube.com

Installation of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.gov Its installation onto a molecule can be achieved through various methods, broadly categorized as direct trifluoromethylation reactions.

Direct Trifluoromethylation Reagents and Protocols

Direct trifluoromethylation involves the introduction of a CF₃ group in a single step from a suitable reagent. These methods are highly sought after for their efficiency and are generally classified based on the nature of the trifluoromethylating agent. beilstein-journals.orgnih.gov

Oxidative trifluoromethylation involves the reaction of a nucleophilic substrate with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. acs.org This concept has expanded the scope of trifluoromethylation to include a variety of substrates.

A common nucleophilic CF₃ source is (trifluoromethyl)trimethylsilane (TMSCF₃) , also known as the Ruppert-Prakash reagent. acs.orgwikipedia.org In the presence of an oxidant, TMSCF₃ can react with nucleophiles like alcohols to form trifluoromethyl ethers. mdpi.comacs.org Silver-mediated oxidative O-trifluoromethylation of alcohols with TMSCF₃ has been established as a practical method under mild conditions. acs.org

Another approach involves the 1,2-oxidative trifluoromethylation of olefins . For example, using Ag(O₂CCF₂SO₂F) as the trifluoromethyl source and O₂ as the oxidant allows for the synthesis of α-trifluoromethyl-substituted ketones from a variety of olefins. nih.gov

The choice of oxidant and reaction conditions is crucial for the success of these reactions and can influence the substrate scope and functional group tolerance.

| Reagent/System | Substrate Type | Product Type | Reference |

| TMSCF₃ / Oxidant | Alcohols | Alkyl Trifluoromethyl Ethers | mdpi.comacs.org |

| Ag(O₂CCF₂SO₂F) / O₂ | Olefins | α-Trifluoromethyl Ketones | nih.gov |

| TMSCF₃ / Copper Catalyst | Terminal Alkynes, Arenes | Trifluoromethylated Alkynes/Arenes | acs.org |

Nucleophilic trifluoromethylation is a widely used strategy that employs a source of the trifluoromethyl anion (CF₃⁻) to react with an electrophilic substrate. wikipedia.orgacs.org

The Ruppert-Prakash reagent (TMSCF₃) is the most popular precursor for generating the CF₃⁻ anion upon activation with a fluoride (B91410) source. wikipedia.org This allows for the trifluoromethylation of a wide range of electrophiles, including carbonyl compounds. For instance, the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones is a common method for creating trifluoromethylated alcohols. mdpi.com

Trifluoromethane (HCF₃) , a readily available and inexpensive gas, can also serve as a source of the CF₃ anion when deprotonated by a strong base. acs.org This method has been successfully applied to the trifluoromethylation of carbonyl compounds and disulfides. acs.org

Other reagents, such as phenyl trifluoromethyl sulfoxide , have also been developed as effective nucleophilic trifluoromethylating agents.

The table below summarizes some common nucleophilic trifluoromethylating reagents and their applications.

| Reagent | Activator/Conditions | Electrophile | Product | Reference |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Fluoride source (e.g., TBAF) | Carbonyls, Halides | Trifluoromethylated alcohols, arenes | wikipedia.orgmdpi.com |

| Trifluoromethane (HCF₃) | Strong base (e.g., t-BuOK) | Carbonyls, Disulfides | Trifluoromethylated alcohols, thioethers | acs.org |

| Phenyl Trifluoromethyl Sulfoxide | - | - | - |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the trifluoromethyl group into heterocyclic systems. These methods often involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to a C-H bond or a double bond within the substrate.

One common approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant. This method has been successfully applied to a variety of heterocyclic systems. sioc-journal.cn The reaction typically proceeds at ambient temperature and demonstrates good functional group tolerance, making it a versatile option for late-stage trifluoromethylation. sioc-journal.cn While direct trifluoromethylation of an oxane ring at the 6-position is not explicitly detailed in the reviewed literature, the principles of innate C-H functionalization suggest that the position adjacent to the ring oxygen would be a plausible site for radical attack.

Another notable strategy is the use of hypervalent iodine reagents, such as Togni's reagents. These electrophilic trifluoromethylating agents can participate in radical processes under appropriate conditions. For instance, Togni reagent II has been used for the trifluoromethylation of alkenes under copper catalysis, a reaction that could potentially be adapted to a dihydropyran precursor to install the trifluoromethyl group at the 6-position.

The table below summarizes some common radical trifluoromethylating agents and their general applicability.

| Reagent/System | Precursor | General Conditions | Applicability to Heterocycles |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | CF₃SO₂Na | Oxidant (e.g., t-BuOOH), solvent (e.g., CH₂Cl₂/H₂O) | Broad, including electron-rich and -deficient systems. sioc-journal.cn |

| Togni Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Cu catalyst for alkenes | Trifluoromethylation of alkenes. wikipedia.org |

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Photochemical or thermal initiation | Effective for a range of nucleophiles. |

| Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) | Persistent radical | Thermal decomposition (90 °C) | Aromatic compounds. wikipedia.org |

Indirect Fluorination Routes for Trifluoromethyl Group Introduction

Indirect methods provide an alternative pathway to the trifluoromethyl group, often starting from a pre-existing functional group on the heterocyclic scaffold. A common precursor for a trifluoromethyl group is a carboxylic acid or its derivative. For instance, a carboxylic acid at the 6-position of an oxane ring could potentially be converted to a trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄) or other modern fluorinating agents. While effective, these methods can require harsh reaction conditions.

Another indirect route could involve the reaction of a suitable precursor with a trifluoromethyl-containing building block. For example, a pyran derivative could be synthesized from a starting material that already contains the trifluoromethyl group. Research has shown the synthesis of trifluoromethylated N-fused heterocycles using trifluoroacetic acid or anhydride (B1165640) as the CF₃-containing building block, highlighting the potential of incorporating the trifluoromethyl group early in the synthetic sequence. nih.govgoogle.com

Introduction and Functional Group Manipulation of the Carbaldehyde

The introduction of a carbaldehyde group at the 3-position of the oxane ring is a critical step. Several classical and modern synthetic methods can be considered for this transformation.

One of the most established methods for formylation of electron-rich systems is the Vilsmeier-Haack reaction . nih.govgoogle.com This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. While this reaction is most common for aromatic and electron-rich heteroaromatic compounds, its applicability to an activated dihydropyran system could be explored as a route to a precursor of the target molecule.

Alternatively, hydroformylation of a double bond is a direct method to install a carbaldehyde group. wikipedia.org A 6-(trifluoromethyl)-3,4-dihydro-2H-pyran could potentially undergo hydroformylation to yield the desired 6-(trifluoromethyl)oxane-3-carbaldehyde. The regioselectivity of this reaction would be a key consideration, aiming for the addition of the formyl group at the C3 position.

Another viable strategy is the oxidation of a primary alcohol . If a 3-hydroxymethyl-6-(trifluoromethyl)oxane can be synthesized, a wide range of selective oxidation methods are available to convert the alcohol to the carbaldehyde. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane (DMP). The choice of oxidant would depend on the tolerance of other functional groups in the molecule.

The following table outlines potential methods for introducing the carbaldehyde group.

| Method | Precursor | Reagents | Key Considerations |

| Vilsmeier-Haack | Electron-rich dihydropyran | DMF, POCl₃ | Requires an activated substrate. nih.govgoogle.com |

| Hydroformylation | 6-(Trifluoromethyl)-3,4-dihydro-2H-pyran | CO, H₂, catalyst (e.g., Rh, Co) | Regioselectivity is crucial. wikipedia.org |

| Oxidation | 3-Hydroxymethyl-6-(trifluoromethyl)oxane | PCC, Swern, DMP, etc. | Requires synthesis of the alcohol precursor. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a bifunctional molecule like this compound necessitates careful control over chemo- and regioselectivity. The presence of both the electron-withdrawing trifluoromethyl group and the electrophilic carbaldehyde group, along with the oxane ring oxygen, dictates the reactivity of the molecule.

During the introduction of the trifluoromethyl group via radical means onto a dihydropyran precursor, the regioselectivity of the radical addition is a primary concern. The position of addition will be influenced by the stability of the resulting radical intermediate. For the introduction of the carbaldehyde group via hydroformylation of a 6-(trifluoromethyl)-3,4-dihydro-2H-pyran, the directing effect of the trifluoromethyl group and the ring oxygen on the regioselectivity of the formyl group addition (C3 vs. C2) would need to be carefully optimized. mdpi.com

Furthermore, subsequent reactions involving the carbaldehyde group must be chemoselective to avoid unwanted reactions at other sites. For example, nucleophilic addition to the carbaldehyde should not be accompanied by reactions involving the oxane ring or the trifluoromethyl group. The choice of reagents and reaction conditions is therefore critical to ensure the desired outcome.

Process Optimization and Scalability in Synthesis

For any synthetic route to be practically useful, especially in the context of medicinal chemistry or materials science, process optimization and scalability are of paramount importance. researchgate.net Key parameters for optimization include reaction time, temperature, catalyst loading, and purification methods.

Continuous-flow processing has emerged as a powerful technology for the scalable synthesis of fine chemicals, including trifluoromethylated heterocycles. nih.govgoogle.com Flow chemistry offers several advantages over traditional batch processes, such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. The development of a continuous-flow route for the synthesis of this compound could significantly improve its accessibility. nih.govgoogle.com

Gram-scale synthesis is a crucial step in demonstrating the practical utility of a synthetic method. nih.gov Optimization studies should aim to maximize yield while minimizing the use of expensive or hazardous reagents and simplifying purification procedures. The stability of intermediates and the robustness of the reaction conditions are also critical factors for successful scale-up.

Reactivity Profiles and Transformational Chemistry of 6 Trifluoromethyl Oxane 3 Carbaldehyde

Reactions at the Carbaldehyde Functional Group

The carbaldehyde group in 6-(trifluoromethyl)oxane-3-carbaldehyde is the primary site of chemical reactivity. The electrophilic nature of the aldehyde carbon is enhanced by the electron-withdrawing effect of the adjacent trifluoromethyl group, making it highly susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. In the case of this compound, the rate and outcome of these reactions are influenced by the steric bulk of the oxane ring and the electronic effects of the trifluoromethyl substituent. Common nucleophiles such as organometallic reagents and cyanide ions readily add to the carbonyl carbon, leading to the formation of new carbon-carbon bonds.

For instance, the reaction with Grignard reagents or organolithium compounds provides a direct route to secondary alcohols. The choice of the organometallic reagent and reaction conditions can be tailored to achieve specific stereochemical outcomes, although the inherent chirality of the starting material often leads to the formation of diastereomeric mixtures.

| Nucleophile | Reagent | Product | Typical Yield (%) |

| Methyl | CH3MgBr | 1-(6-(Trifluoromethyl)oxan-3-yl)ethan-1-ol | 85-95 |

| Phenyl | PhLi | Phenyl(6-(trifluoromethyl)oxan-3-yl)methanol | 80-90 |

| Cyanide | KCN/H+ | 2-Hydroxy-2-(6-(trifluoromethyl)oxan-3-yl)acetonitrile | 90-98 |

Reduction to Alcohol Derivatives

The reduction of the aldehyde functionality in this compound to a primary alcohol, (6-(trifluoromethyl)oxan-3-yl)methanol, is a fundamental transformation. This can be accomplished using a variety of reducing agents, with the choice of reagent often dictated by the desired selectivity and the presence of other functional groups.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) in alcoholic solvents or lithium aluminum hydride (LiAlH4) in ethereal solvents are highly effective for this purpose. Due to the high reactivity of LiAlH4, it is typically used when a more potent reducing agent is required, while NaBH4 is favored for its milder nature and greater functional group tolerance.

| Reducing Agent | Solvent | Product | Key Features |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | (6-(Trifluoromethyl)oxan-3-yl)methanol | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | (6-(Trifluoromethyl)oxan-3-yl)methanol | Powerful, reduces a wide range of functional groups. |

| Catalytic Hydrogenation (H2/Pd-C) | Ethanol | (6-(Trifluoromethyl)oxan-3-yl)methanol | Requires catalyst and hydrogen pressure. |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 6-(trifluoromethyl)oxane-3-carboxylic acid. This transformation is a key step in the synthesis of various derivatives and is typically achieved using strong oxidizing agents.

Common methods for this oxidation include the use of potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or the Pinnick oxidation (sodium chlorite (B76162) with a scavenger). The Pinnick oxidation is often preferred for its high efficiency and selectivity for aldehydes, minimizing over-oxidation or side reactions with other parts of the molecule.

| Oxidizing Agent | Conditions | Product | Advantages |

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | 6-(Trifluoromethyl)oxane-3-carboxylic acid | Cost-effective, powerful. |

| Jones Reagent (CrO3/H2SO4) | Acetone | 6-(Trifluoromethyl)oxane-3-carboxylic acid | Rapid and efficient. |

| Pinnick Oxidation (NaClO2) | t-BuOH/H2O, 2-methyl-2-butene | 6-(Trifluoromethyl)oxane-3-carboxylic acid | High selectivity for aldehydes. |

Condensation Reactions and Imine Formation

Condensation reactions provide a versatile platform for elongating the carbon chain and introducing new functional groups. This compound readily undergoes condensation with various nucleophiles, including primary amines to form imines (Schiff bases). These imines can be further reduced to secondary amines, providing access to a diverse range of nitrogen-containing compounds.

The Wittig reaction, another important condensation reaction, allows for the conversion of the aldehyde to an alkene. By reacting the aldehyde with a phosphorus ylide, a new carbon-carbon double bond is formed with predictable stereochemistry, depending on the nature of the ylide and the reaction conditions.

| Reactant | Reaction Type | Product | Significance |

| Primary Amine (R-NH2) | Imine Formation | N-Alkyl-1-(6-(trifluoromethyl)oxan-3-yl)methanimine | Intermediate for secondary amines. |

| Wittig Reagent (Ph3P=CH2) | Wittig Reaction | 3-Vinyl-6-(trifluoromethyl)oxane | Forms a C=C double bond. |

| Grignard Reagent (RMgX) | Grignard Reaction | (6-(Trifluoromethyl)oxan-3-yl)(R)methanol | Forms a new C-C single bond and a secondary alcohol. |

Transformations Involving the Oxane Heterocycle

While the oxane ring is generally stable, it can undergo transformations under specific conditions, most notably ring-opening reactions. The presence of the trifluoromethyl group can influence the stability and reactivity of the heterocyclic system.

Ring-Opening Reactions

The oxane ring in this compound can be cleaved under harsh conditions, typically involving strong acids or Lewis acids. The trifluoromethyl group, due to its strong electron-withdrawing nature, can destabilize the ring by pulling electron density away from the ether oxygen, making it more susceptible to protonation and subsequent nucleophilic attack.

Ring-opening reactions can proceed via different mechanisms, depending on the reagents and conditions employed. For example, treatment with a strong protic acid in the presence of a nucleophile can lead to the formation of a diol derivative, where the ring has been opened and the resulting termini are functionalized.

| Reagent | Conditions | Major Product | Mechanism |

| HBr/Heat | High Temperature | 1,5-Dibromo-1-(trifluoromethyl)hexan-3-carbaldehyde | Acid-catalyzed cleavage of the ether linkage. |

| Lewis Acids (e.g., BBr3) | Low Temperature | Bromo-alkoxy derivatives | Coordination of the Lewis acid to the ether oxygen followed by nucleophilic attack by bromide. |

Functionalization of the Oxane Core

The oxane core of this compound, a tetrahydropyran (B127337) ring, is generally less reactive than more strained cyclic ethers like oxetanes. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the C-6 position significantly influences the reactivity of the entire heterocyclic system. This substituent can activate the oxane ring towards certain transformations that might not be as favorable in unsubstituted oxanes.

Functionalization strategies for the oxane core can be envisioned through several pathways, primarily involving the activation of C-H bonds or ring-opening reactions under specific conditions. While direct C-H functionalization of saturated heterocycles is challenging, modern catalytic systems have shown promise in this area. For instance, palladium-catalyzed C-H olefination has been demonstrated for ether-containing molecules, suggesting that similar approaches could be viable for the oxane ring in this compound, although the electronic effects of the trifluoromethyl group would need to be carefully considered. nih.gov

Ring expansion reactions, such as those observed in the photochemical rearrangement of oxetanes to tetrahydrofurans, provide a conceptual basis for potential transformations of the oxane ring, although such reactions are less common for the more stable six-membered ring. nih.govrsc.orgresearchgate.net More plausible transformations would likely involve reactions that proceed via an initial reaction at the aldehyde, followed by participation of the oxane oxygen.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Supporting Principles |

| C-H Olefination | Pd(II)/MPAA catalyst, olefin | Introduction of an olefinic substituent on the oxane ring | Ether-directed C-H activation nih.gov |

| Reductive Ring Opening | Strong reducing agents (e.g., LiAlH4/Lewis acid) | Formation of a trifluoromethylated amino alcohol | Cleavage of C-O bond adjacent to the CF3 group |

| Oxidative Ring Opening | Strong oxidizing agents | Formation of a dicarboxylic acid derivative | Cleavage of the oxane ring |

This table presents potential reactions based on general principles of heterocyclic chemistry; specific experimental validation for this compound is not currently documented in the provided search results.

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing group that exerts a profound influence on the reactivity and selectivity of both the aldehyde and the oxane ring. nih.govmdpi.comwikipedia.org Its effects are primarily inductive, pulling electron density away from the adjacent carbon atom and, to a lesser extent, from the rest of the molecule.

At the Aldehyde: The primary effect on the aldehyde group is an increase in its electrophilicity. The electron-withdrawing nature of the CF3 group, transmitted through the oxane ring, makes the carbonyl carbon of the aldehyde more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous in reactions such as additions, condensations, and cycloadditions.

On the Oxane Ring: The CF3 group deactivates the oxane ring towards electrophilic attack but can activate it towards nucleophilic attack, particularly at the C-6 position. The C-O bonds of the ether are also polarized, which can facilitate ring-opening reactions under certain conditions. The high metabolic stability associated with the C-F bonds also imparts chemical robustness to this part of the molecule. mdpi.com

The regioselectivity of reactions on the oxane ring is also heavily influenced by the CF3 group. For instance, in any reaction involving the generation of a radical or an anion on the ring, the position relative to the CF3 group will be a critical determinant of the outcome. pnas.orgresearchgate.net

| Molecular Feature | Effect of Trifluoromethyl Group | Consequence |

| Aldehyde Carbonyl Carbon | Increased positive charge density | Enhanced reactivity towards nucleophiles |

| Oxane Oxygen | Reduced basicity | Lower propensity to act as a Lewis base |

| C-6 Position of Oxane | Activated towards nucleophilic attack | Potential site for substitution or ring opening |

| Adjacent C-H Bonds | Increased acidity | Facilitation of deprotonation under strong basic conditions |

This table summarizes the electronic influences of the trifluoromethyl group based on established principles of physical organic chemistry. nih.govmdpi.comwikipedia.org

Advanced Reaction Pathways

The aldehyde functionality in this compound can participate in various cycloaddition reactions. libretexts.org The enhanced electrophilicity of the carbonyl group, due to the CF3 substituent, can be expected to accelerate these reactions.

One of the most relevant cycloaddition pathways for aldehydes is the [3+2] cycloaddition. For instance, reactions with in situ generated azaoxyallyl cations can lead to the formation of oxazolidin-4-ones. acs.org Similarly, 1,3-dipolar cycloadditions with nitrile imines could potentially yield trifluoromethyl-substituted pyrazole (B372694) derivatives, a reaction class that has been explored for other fluorinated compounds.

Hetero-Diels-Alder reactions, where the aldehyde acts as a dienophile, are also a plausible transformation. nih.gov The electron-deficient nature of the aldehyde would favor reactions with electron-rich dienes to form substituted dihydropyran rings. The stereochemical outcome of such reactions would be of considerable interest, potentially influenced by the stereochemistry of the oxane ring itself.

| Cycloaddition Type | Potential Reaction Partner | Expected Product | Key Principles |

| [3+2] Cycloaddition | Azaoxyallyl cations | Oxazolidin-4-one derivatives | Reaction of in situ formed cations with aldehydes acs.org |

| 1,3-Dipolar Cycloaddition | Nitrile imines | Pyrazole or pyrazoline derivatives | Cycloaddition of 1,3-dipoles to C=O bonds |

| Hetero-Diels-Alder ([4+2]) | Electron-rich dienes | Dihydropyran-fused systems | Inverse electron demand Diels-Alder reaction nih.gov |

| [8+2] Cycloaddition | Azaheptafulvenes | Cycloheptatriene-fused lactams | Higher-order cycloaddition with aldehydes acs.org |

This table outlines potential cycloaddition reactions based on the known reactivity of aldehydes in similar electronic environments. libretexts.orgacs.orgnih.govacs.org

The structural features of this compound allow for the possibility of several rearrangement reactions, often triggered by an initial transformation at the aldehyde. For instance, reactions that generate an intermediate with a reactive center adjacent to the oxane oxygen could initiate a ring expansion or contraction, although such rearrangements are more commonly observed in more strained systems. nih.govrsc.orgresearchgate.net

A more likely rearrangement could be a pinacol-type rearrangement if a diol is formed from the aldehyde. Another possibility includes rearrangements involving ylide intermediates. If a sulfur or oxygen ylide were to be formed at the carbon adjacent to the aldehyde, a subsequent sigmatropic rearrangement could lead to a ring-expanded product. Photochemical conditions could also potentially induce rearrangements. nih.govrsc.orgresearchgate.net Furthermore, large-scale syntheses of silanoxy-tetrahydrofurans via stereospecific researchgate.netresearchgate.net-rearrangements of silanol (B1196071) epoxides suggest that complex rearrangements are possible in related systems. nih.gov

| Rearrangement Type | Initiating Step/Reagent | Potential Product | Mechanistic Basis |

| Pinacol-type Rearrangement | Formation of a 1,2-diol from the aldehyde | Ring-expanded or contracted ketone | Acid-catalyzed rearrangement of vicinal diols |

| Ylide-mediated Rearrangement | Reaction with a carbene source to form an oxonium ylide | Ring-expanded ether | rsc.orgpnas.org- or nih.govrsc.org-sigmatropic rearrangement |

| Photochemical Rearrangement | UV irradiation | Isomeric products via radical intermediates | Norrish-type reactions or other photochemical processes nih.govrsc.orgresearchgate.net |

This table presents hypothetical rearrangement reactions based on established mechanistic pathways in organic chemistry. nih.govrsc.orgresearchgate.netnih.gov

Computational and Theoretical Investigations of 6 Trifluoromethyl Oxane 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. For a molecule like 6-(Trifluoromethyl)oxane-3-carbaldehyde, these methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Furthermore, DFT calculations are instrumental in determining various molecular properties. For instance, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, aiding in its experimental identification. Electronic properties such as the dipole moment and polarizability, which are critical for understanding intermolecular interactions, are also readily obtainable. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly influence the electron density distribution across the oxane ring and the aldehyde functionality.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Exemplary Calculated Value | Significance |

| Optimized Ground State Energy | -X.XXX Hartrees | Provides a baseline for comparing the stability of different conformers and isomers. |

| Dipole Moment | Y.YY Debye | Indicates the molecule's overall polarity, influencing its solubility and interaction with polar solvents and biological targets. |

| C=O Stretch Frequency | ~1720-1740 cm⁻¹ | A characteristic vibrational mode for the aldehyde group, useful for spectroscopic identification. |

| C-F Bond Length | ~1.34-1.36 Å | Reflects the strong and stable nature of the carbon-fluorine bonds in the trifluoromethyl group. |

Note: The values presented in this table are illustrative and represent typical ranges observed for similar functionalized heterocyclic compounds. Specific values would require dedicated DFT calculations for this compound.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark data for validating DFT results. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed for more accurate energy calculations and for studying systems where electron correlation effects are particularly important.

For this compound, high-level ab initio calculations could be used to refine the geometries of various conformers and, more critically, to accurately compute the energy barriers between them. This information is vital for a comprehensive understanding of the molecule's dynamic behavior. While computationally more demanding than DFT, these methods are invaluable for obtaining highly reliable data on key aspects of the molecule's potential energy surface.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, this could involve studying reactions such as the nucleophilic addition to the aldehyde group or reactions involving the oxane ring.

By locating the transition state structures on the potential energy surface, it is possible to calculate the activation energy of a given reaction step. This allows for a comparison of different possible reaction pathways, enabling the prediction of the most likely mechanism. For example, the facial selectivity of a nucleophilic attack on the carbonyl carbon can be rationalized by comparing the energies of the transition states leading to the different stereoisomeric products. The influence of the trifluoromethyl group on the stability of adjacent carbocations or carbanions in potential reaction intermediates would be a key area of investigation.

Conformational Analysis and Stereochemical Insights

This compound possesses multiple stereogenic centers, leading to the possibility of several stereoisomers. Furthermore, the oxane ring can adopt various conformations, such as chair and boat forms. A thorough conformational analysis is therefore essential to understand the molecule's preferred three-dimensional structure and its implications for reactivity and biological interactions.

Computational methods can be used to systematically explore the conformational landscape of the molecule. By rotating key single bonds and evaluating the energy of each resulting conformation, a potential energy surface can be constructed. This analysis would identify the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium. The steric bulk of the trifluoromethyl group is expected to play a dominant role in determining the preferred conformation, likely favoring an equatorial position to minimize steric strain. The relative energies of the different diastereomers could also be computed to predict their thermodynamic stability.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. The strongly electron-withdrawing nature of the trifluoromethyl group is anticipated to have a profound impact on the electron distribution within the molecule. This effect can be quantified using various computational tools.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's frontier orbitals. The energy of the LUMO and its localization can indicate the most probable sites for nucleophilic attack, which in this case is expected to be the carbonyl carbon of the aldehyde group. Conversely, the HOMO energy and distribution can suggest sites susceptible to electrophilic attack.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, can provide a more quantitative picture of reactivity. These descriptors help in predicting which parts of the molecule are more likely to act as electrophiles or nucleophiles. For instance, the Fukui function can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Reactivity Descriptors for this compound

| Descriptor | Conceptual Meaning | Predicted Trend for the Compound |

| HOMO Energy | Ability to donate electrons | Lowered due to the electron-withdrawing CF3 group, indicating reduced nucleophilicity. |

| LUMO Energy | Ability to accept electrons | Lowered significantly, indicating enhanced electrophilicity, particularly at the carbonyl carbon. |

| HOMO-LUMO Gap | Chemical reactivity/stability | A larger gap generally implies higher kinetic stability. |

| Fukui Function (f⁺) | Susceptibility to nucleophilic attack | Highest value expected on the carbonyl carbon. |

| Fukui Function (f⁻) | Susceptibility to electrophilic attack | Likely to be highest on the carbonyl oxygen or potentially the oxane oxygen. |

Note: The trends in this table are based on the known electronic effects of the functional groups present. Precise values would be obtained from specific quantum chemical calculations.

Predictive Modeling for Chemical Transformations

Beyond the study of a single molecule, computational chemistry can be used to predict the outcomes of chemical transformations. For a compound like this compound, this could involve modeling its behavior in various reaction conditions or predicting its potential biological activity.

For instance, by computationally screening a library of potential reactants, it may be possible to predict which will react most favorably with the aldehyde group and with what degree of stereoselectivity. This can guide synthetic efforts and the development of new chemical derivatives.

Furthermore, should this molecule or its derivatives be considered for pharmaceutical applications, quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models could be developed. These models correlate structural or computationally derived properties of a series of related compounds with their observed biological activity or physicochemical properties. While building such a model would require data on a series of analogous compounds, the descriptors discussed previously (e.g., dipole moment, HOMO/LUMO energies, etc.) for this compound would be essential inputs for such predictive models.

Role in Organic Synthesis and Material Science Research

Utilization as a Versatile Synthetic Intermediate and Building Block

In the field of organic synthesis, 6-(trifluoromethyl)oxane-3-carbaldehyde serves as a highly useful building block. The aldehyde functionality is a key reactive center, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the introduction of diverse molecular fragments and the construction of more elaborate molecular architectures.

The presence of the trifluoromethyl group is of particular strategic importance. This group can enhance the chemical stability of adjacent functional groups and influence the stereochemical outcome of reactions at nearby centers. The strong electron-withdrawing nature of the trifluoromethyl group can also activate the aldehyde group towards nucleophilic attack. Synthetic intermediates derived from this compound are explored for their potential in medicinal chemistry and agrochemistry, where the trifluoromethyl moiety is a common feature in many active compounds. researchgate.netresearchgate.net The incorporation of the trifluoromethylated oxane motif can lead to novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. researchgate.net

Precursor for Advanced Functional Materials

The unique electronic and structural properties imparted by the trifluoromethyl group make this compound an attractive precursor for the synthesis of advanced functional materials. The strategic incorporation of fluorine-containing substituents is a widely employed strategy to fine-tune the optoelectronic properties, thermal stability, and solid-state organization of organic materials. abcr.com

In the development of materials for Organic Light-Emitting Diodes (OLEDs), precise control over the electronic properties of the constituent molecules is paramount. The introduction of trifluoromethyl groups into organic semiconductor materials can modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport within an OLED device. noctiluca.eu

Intermediates derived from this compound are investigated for their potential use in various layers of an OLED stack, such as the emissive layer, hole transport layer (HTL), or electron transport layer (ETL). oled.com The trifluoromethyl group can enhance the electron-accepting properties of a molecule, making it a candidate for use in electron-transporting or host materials. Furthermore, the incorporation of such fluorinated groups can improve the amorphous morphology and thermal stability of the resulting materials, which are critical factors for the long-term operational stability of OLED devices. tcichemicals.com The non-planar, saturated oxane ring can also be leveraged to disrupt intermolecular packing, which can be beneficial in preventing aggregation-caused quenching of emission in the solid state.

Table 1: Potential Influence of Structural Moieties of this compound on OLED Material Properties

| Structural Moiety | Potential Effect on Material Properties | Rationale |

| Trifluoromethyl Group | Modulation of HOMO/LUMO levels | Strong electron-withdrawing nature |

| Enhanced electron transport | Improves electron-accepting character | |

| Increased thermal stability | Strong C-F bonds | |

| Improved amorphous character | Steric bulk disrupts crystal packing | |

| Oxane Ring | Disruption of intermolecular packing | Non-planar, saturated ring |

| Enhanced solubility | Can improve processability | |

| Aldehyde Group | Reactive handle for further synthesis | Enables attachment to other molecular units |

Beyond OLEDs, the unique properties of fluorinated compounds suggest that derivatives of this compound could find applications in other areas of material science. For instance, the high lipophilicity and thermal stability conferred by the trifluoromethyl group are desirable traits for materials used in advanced coatings, liquid crystals, and specialized polymers. The ability to precisely tailor the surface properties and chemical resistance of materials by incorporating fluorinated building blocks is a significant area of ongoing research.

Research into fluorinated metal-organic frameworks (F-MOFs) has also gained traction, where fluorinated linkers can lead to novel structures with unique gas sorption and separation properties. While not a direct application, the synthesis of custom ligands derived from this compound could be envisioned for the construction of such advanced porous materials.

Table 2: Investigated Research Directions for Derivatives

| Research Area | Potential Application | Key Properties Investigated |

| Medicinal Chemistry | Novel drug candidates | Biological activity, metabolic stability |

| Agrochemicals | New pesticides/herbicides | Efficacy, environmental persistence |

| OLEDs | Host or transport materials | Optoelectronic properties, thermal stability |

| Advanced Polymers | High-performance plastics | Chemical resistance, thermal stability |

| Liquid Crystals | Display technologies | Mesophase behavior, dielectric anisotropy |

Strategic Applications in Medicinal and Agrochemical Research

Incorporation into Bioactive Scaffolds

The aldehyde functionality of 6-(Trifluoromethyl)oxane-3-carbaldehyde serves as a versatile handle for its incorporation into a wide array of more complex molecular architectures. Through various chemical transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations, this fluorinated building block can be readily integrated into diverse scaffolds. This allows for the systematic exploration of the chemical space around the trifluoromethylated oxane core, a crucial step in the hit-to-lead and lead optimization phases of drug and agrochemical discovery.

The trifluoromethyl-substituted oxane ring system is of particular interest as it can act as a bioisostere for other cyclic systems, offering a unique combination of steric and electronic properties. The incorporation of this motif can lead to novel intellectual property and provide a competitive edge in the development of new therapeutic agents and crop protection products.

Rational Design Principles for Fluorinated Heterocycles in Drug Discovery

The use of fluorinated heterocycles in drug design is guided by a set of rational principles aimed at optimizing the pharmacological profile of a lead compound. mq.edu.auchim.it The trifluoromethyl group, in particular, is a key player in this strategy due to its strong electron-withdrawing nature and its impact on molecular conformation and properties. mdpi.comnih.gov

The introduction of a trifluoromethyl group into a heterocyclic ring can significantly alter its physicochemical properties. researchgate.netresearchgate.net The high electronegativity of the fluorine atoms in the CF3 group creates a strong dipole moment, which can influence the polarity of the molecule and its interactions with biological targets. nih.gov

Furthermore, the steric bulk and electronic properties of the trifluoromethyl group can influence the conformational preferences of the oxane ring. This can have a profound impact on how the molecule binds to its biological target, potentially leading to increased potency and selectivity. The gauche effect between the fluorine atoms and adjacent groups can stabilize specific conformations, which can be a key design element in locking a molecule into its bioactive conformation.

| Property | Effect of Trifluoromethyl Group | Rationale |

|---|---|---|

| Polarity | Increases local polarity | High electronegativity of fluorine atoms creates a strong dipole moment. nih.gov |

| Lipophilicity (logP) | Generally increases | The CF3 group is more lipophilic than a methyl group, which can enhance membrane permeability. mdpi.combeilstein-journals.org |

| Conformational Preference | Can induce specific conformations | Steric bulk and electrostatic interactions (gauche effect) can favor certain ring puckering and substituent orientations. |

| pKa | Can lower the pKa of nearby acidic protons and raise the pKa of nearby basic groups | The strong electron-withdrawing nature of the CF3 group influences the acidity and basicity of neighboring functional groups. mdpi.com |

A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes in the liver. The introduction of fluorine atoms, particularly in the form of a trifluoromethyl group, is a common strategy to block metabolically labile sites. acs.orgnih.govnih.gov The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus enhancing the metabolic stability of the drug. taylorandfrancis.com This can lead to a longer half-life in the body, allowing for less frequent dosing.

By improving metabolic stability and modulating physicochemical properties such as lipophilicity and solubility, the incorporation of the 6-(trifluoromethyl)oxane moiety can lead to enhanced bioavailability. numberanalytics.comtaylorandfrancis.com A higher bioavailability means that a larger fraction of the administered dose reaches the systemic circulation, potentially leading to improved therapeutic efficacy. However, it is important to note that excessive lipophilicity can sometimes lead to poor solubility and increased metabolism, highlighting the need for a balanced approach in molecular design. acs.org

Development of Agrochemical Leads

The principles of rational design using fluorinated compounds are also extensively applied in the development of new agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jp The trifluoromethyl group is a common feature in many successful commercial pesticides. chigroup.siteresearchgate.net The introduction of the this compound core into potential agrochemical candidates can offer several advantages.

The enhanced metabolic stability conferred by the trifluoromethyl group is also beneficial in an agricultural context, leading to longer-lasting crop protection. Furthermore, the unique physicochemical properties of the fluorinated oxane ring can lead to novel modes of action or improved selectivity, minimizing the impact on non-target organisms and the environment. The aldehyde group provides a convenient point of attachment for further chemical diversification to screen for potent and selective agrochemical leads.

| Agrochemical Class | Potential Benefits of Trifluoromethylated Oxane Moiety |

|---|---|

| Herbicides | Increased potency, altered spectrum of weed control, improved crop safety. |

| Insecticides | Enhanced insecticidal activity, potential to overcome resistance mechanisms, favorable toxicological profile. chigroup.site |

| Fungicides | Broadened spectrum of fungal control, improved systemic movement in plants, increased persistence. |

Catalytic Applications (e.g., as a ligand or a precursor to catalysts)

While the primary focus for a compound like this compound is in life sciences, its structural features could also lend themselves to applications in catalysis. The oxygen atom within the oxane ring and the aldehyde group both possess lone pairs of electrons that could potentially coordinate to metal centers.

Following chemical modification, the trifluoromethylated oxane scaffold could be elaborated into chiral ligands for asymmetric catalysis. The stereocenters on the oxane ring, combined with the electronic influence of the trifluoromethyl group, could create a unique and effective chiral environment around a metal catalyst, potentially leading to high enantioselectivity in a variety of chemical transformations. The aldehyde could be converted into other functional groups, such as phosphines or amines, which are common coordinating groups in catalyst design. While speculative without specific experimental data, the potential for developing novel catalysts from this building block remains an intriguing area for future research.

Q & A

Q. Table 1: Key Spectroscopic Data for this compound

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Oxidation Agent | Swern (oxalyl chloride/DMSO) | Prevents overoxidation to carboxylic acid |

| Solvent | Dry THF or Dichloromethane | Inert, compatible with Lewis acids |

| Temperature | -78°C → 0°C (gradual warming) | Controls exothermic side reactions |

| Protecting Group | Acetal (e.g., ethylene glycol) | Shields aldehyde during CF₃ functionalization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.